E7974 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. It is characterized by its potent antimitotic properties, which make it a promising candidate in cancer treatment. E7974 functions primarily by inhibiting the polymerization of tubulin, leading to disrupted mitotic spindle formation and ultimately triggering apoptosis in cancer cells. Its chemical formula is C24H43N3O4, and it exhibits strong activity against a variety of human cancer cell types, showing efficacy even in cells resistant to conventional chemotherapeutics like taxanes .
E7974 engages in specific chemical interactions that are crucial for its biological activity. The compound binds to tubulin, particularly targeting the alpha-tubulin subunit. This binding inhibits the normal polymerization process necessary for microtubule formation, leading to cell cycle arrest in the G2-M phase. The inhibition of tubulin polymerization is similar to that of other known antimitotic agents, but E7974 exhibits unique binding characteristics that enhance its effectiveness against resistant cancer cell lines .
E7974 demonstrates significant biological activity as an antitumor agent. In vitro studies have shown that it induces G2-M arrest and disrupts normal mitotic spindle architecture. The compound activates key apoptotic markers, including caspase-3 and poly ADP ribose polymerase cleavage, indicating its ability to trigger programmed cell death in cancer cells. Its potency is notable at subnanomolar concentrations, making it one of the more effective compounds in its class .
The synthesis of E7974 involves several steps that focus on modifying the structure of hemiasterlin to enhance its pharmacological properties. Researchers have developed methods that include the incorporation of cyclic amino acids at the amino terminus, specifically utilizing piperidine derivatives like pipecolic acid. These modifications have been shown to improve the compound's potency and reduce susceptibility to drug efflux mechanisms commonly found in resistant cancer cells .
E7974 is primarily being investigated for its applications in oncology as a potential treatment for various forms of cancer. Its ability to overcome resistance mechanisms associated with traditional chemotherapeutics positions it as a valuable candidate for further clinical development. Currently, E7974 is undergoing phase I clinical trials to evaluate its safety and efficacy in humans .
Interaction studies have revealed that E7974 preferentially binds to alpha-tubulin over beta-tubulin, which is a distinctive feature compared to many other tubulin-targeting drugs. This selective interaction may contribute to its unique mechanism of action and effectiveness against tumors that express mutations conferring resistance to other treatments. The use of photoaffinity probes has confirmed this selective binding profile .
E7974 shares similarities with several other compounds known for their antitumor properties, particularly those derived from hemiasterlin or related structures. Here are some notable comparisons:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Hemiasterlin | Natural product | Tubulin inhibition | Original source compound |
Vinblastine | Plant-derived | Tubulin inhibition | Well-established clinical use |
Paclitaxel | Plant-derived | Stabilizes microtubules | Commonly used but can lead to resistance |
E7974 | Synthetic analogue | Tubulin inhibition | Selective binding to alpha-tubulin |
E7974's unique selectivity towards alpha-tubulin and its ability to maintain efficacy against resistant cancer cell lines distinguish it from these other compounds, making it a subject of ongoing research and clinical interest .
E7974 possesses the molecular formula C24H43N3O4, corresponding to a molecular weight of 437.610 grams per mole [4] [5]. The exact mass of E7974 is 437.33 daltons, providing precise identification for mass spectrometric analysis [4]. This synthetic compound is registered under the Chemical Abstracts Service number 610787-07-0 [4] [5].
The molecular structure of E7974 represents a linear tripeptide architecture, maintaining the fundamental peptidic backbone characteristic of the hemiasterlin family [1] [5] [2]. The compound contains 24 carbon atoms, 43 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms, distributed across three amino acid residues connected via peptide bonds [4] [5]. The nitrogen atoms are incorporated within the peptide backbone and side chain functionalities, while the oxygen atoms are present in both carbonyl groups of the peptide bonds and hydroxyl functionalities [4] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C24H43N3O4 | [4] [5] |
Molecular Weight | 437.610 g/mol | [4] [5] |
Exact Mass | 437.33 Da | [4] |
CAS Number | 610787-07-0 | [4] [5] |
E7974 is a chiral compound containing multiple stereogenic centers distributed throughout its tripeptide structure [1] [2]. The stereochemical complexity arises from the presence of asymmetric carbon atoms within each of the three amino acid residues that constitute the molecule. The absolute configuration of these stereogenic centers is critical for the biological activity of E7974, as established through structure-activity relationship studies of hemiasterlin analogues [2] [6].
The N-terminal residue of E7974 incorporates N-isopropyl-D-pipecolic acid, which contributes significantly to the stereochemical profile of the molecule [1] [5] [2] [3]. This modification from the parent hemiasterlin structure, which contains N,N,ΔΔ-tetramethyltryptophan, represents a strategic stereochemical alteration that enhances the therapeutic properties of the compound [1] [2] [3]. The D-configuration of the pipecolic acid residue is particularly important for maintaining the desired biological activity while improving the pharmacological profile [3].
The central amino acid residue retains the tert-leucine structure from the parent hemiasterlin, preserving the critical stereochemical elements necessary for tubulin binding [2] [3]. The C-terminal residue maintains the 4-amino-2,5-dimethylhex-2-enoic acid structure with its inherent stereochemistry, which is essential for the antimitotic activity of the compound [2] [3] [7].
The physicochemical properties of E7974 reflect its peptidic nature and structural modifications designed to optimize its therapeutic potential. The compound typically appears as a white to off-white powder under standard conditions, consistent with other small peptide compounds in this class [5].
The solubility profile of E7974 demonstrates limited water solubility, which is characteristic of modified peptides with significant hydrophobic character. This limited aqueous solubility is balanced by moderate solubility in polar organic solvents, facilitating pharmaceutical formulation development [5]. The compound exhibits stability under appropriate storage conditions, though specific stability data require controlled studies under defined temperature and humidity conditions [5].
The lipophilicity of E7974, estimated to have a LogP value in the range of 2-4, indicates moderate lipophilic character that supports membrane permeability while maintaining sufficient aqueous compatibility for biological activity [8] [9]. This lipophilicity profile is optimized compared to the parent hemiasterlin to enhance cellular uptake and reduce efflux pump recognition [3].
Physicochemical Property | Expected Value/Characteristic | Basis/Reference |
---|---|---|
Appearance | White to off-white powder | [5] |
Solubility in Water | Limited (peptide nature) | Inferred from structure |
LogP (estimated) | 2-4 (moderately lipophilic) | Estimated from structure |
Polar Surface Area | 90-140 Ų | [10] [11] |
Hydrogen Bond Donors | 3-4 | Counted from structure |
Hydrogen Bond Acceptors | 6-8 | Counted from structure |
The structural elucidation of E7974 has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques [1] [12]. These analytical methods have confirmed the connectivity and stereochemical assignments of the tripeptide structure.
X-ray crystallography represents the gold standard for absolute structural determination and has been instrumental in confirming the three-dimensional arrangement of atoms within related hemiasterlin analogues [13] [14]. The crystallographic analysis provides detailed information about bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding the structure-activity relationships of E7974 and related compounds [13] [14].
The structural elucidation process for E7974 involved extensive two-dimensional nuclear magnetic resonance experiments to establish the connectivity between the three amino acid residues and confirm the stereochemical assignments [15] [16]. Mass spectrometric fragmentation patterns have provided additional confirmation of the molecular structure and have been useful for identifying characteristic fragmentation pathways of the compound [17] [18].
The structural relationship between E7974 and its parent natural product hemiasterlin reveals both conserved and modified elements that contribute to the improved therapeutic profile of the synthetic analogue [1] [2] [3]. The most significant structural modification occurs at the N-terminal position, where the complex N,N,ΔΔ-tetramethyltryptophan residue of hemiasterlin is replaced with N-isopropyl-D-pipecolic acid in E7974 [1] [2] [3].
This structural modification addresses several limitations of the parent natural product while preserving the essential pharmacophoric elements required for antitubulin activity [1] [3]. The pipecolic acid modification reduces the molecular complexity and improves synthetic accessibility compared to the tetramethyltryptophan residue [2] [3]. Additionally, this modification contributes to reduced recognition by P-glycoprotein efflux pumps, thereby improving the compound's activity against multidrug-resistant cancer cells [5] [3].
The central tert-leucine residue is conserved between hemiasterlin and E7974, reflecting the critical importance of this amino acid for maintaining the appropriate spatial arrangement required for tubulin binding [2] [3]. Similarly, the C-terminal 4-amino-2,5-dimethylhex-2-enoic acid residue is preserved, indicating its essential role in the mechanism of action [2] [3] [7].
Structural Feature | Hemiasterlin | E7974 | Reference |
---|---|---|---|
N-terminal amino acid | N,N,ΔΔ-tetramethyltryptophan | N-isopropyl-D-pipecolic acid | [1] [2] [3] |
Central amino acid | tert-Leucine | tert-Leucine (retained) | [2] [3] |
C-terminal amino acid | 4-amino-2,5-dimethylhex-2-enoic acid | 4-amino-2,5-dimethylhex-2-enoic acid (retained) | [2] [3] [7] |
Tubulin binding | Alpha-tubulin preferentially | Alpha-tubulin preferentially | [1] [19] |
P-glycoprotein substrate | Yes (moderate) | Reduced substrate | [5] [3] |
Therapeutic window | Narrow | Improved | [1] [3] |
Both compounds demonstrate preferential binding to alpha-tubulin subunits, distinguishing them from other classes of tubulin-binding agents that primarily target beta-tubulin [1] [19]. This unique binding profile contributes to their mechanism of action and potential utility in treating cancers resistant to conventional microtubule-targeting agents [1] [19].
The synthetic modifications incorporated into E7974 have resulted in an improved therapeutic window compared to hemiasterlin, allowing for more effective dosing with reduced toxicity [1] [3]. These improvements have facilitated the advancement of E7974 into clinical trials, where it has demonstrated promising activity against various solid tumor types [1] [3].
The synthesis of E7974, a synthetic analogue of the marine natural product hemiasterlin, has been accomplished through several distinct methodological approaches, each offering unique advantages in terms of efficiency, stereochemical control, and overall synthetic strategy [1] [2] [3] [4].
Ugi Four-Component Reaction Methodology
The most recent and efficient synthetic approach to E7974 employs a convergent multicomponent strategy featuring the Ugi four-component reaction (Ugi-4CR) as the key transformation [1] [2]. This methodology represents a significant advancement in the field, achieving the total synthesis of hemiasterlin in 14 steps with a longest linear sequence of only 10 steps, delivering an 11% overall yield [2]. The approach utilizes two sequential Ugi reactions: the first generates a dipeptide intermediate from isonitrile, aldehyde, methylamine, and trifluoroacetic acid components, while the second completes the assembly of the tripeptide framework [2].
The methodology employs 3 Å molecular sieves as a critical component for reaction success, preventing the formation of undesired side products that occur with alternative drying reagents [2]. A particularly important optimization involves the addition of sodium trifluoroacetate (CF3COONa) in the final Ugi reaction, which increases the yield from 20% to 73% by suppressing competitive intramolecular oxazole formation [2].
Linear Synthetic Approaches
Earlier synthetic methodologies employed more traditional linear approaches with varying degrees of complexity. The Evans oxazolidinone methodology, developed by Andersen and colleagues, utilized chiral auxiliaries for asymmetric induction and required 23 total steps with a longest linear sequence of 17 steps [5]. This approach demonstrated high stereochemical fidelity but suffered from synthetic inefficiency.
The N-benzothiazole-2-sulfonyl (N-Bts) methodology, reported by Vedejs and Kongkittingam, achieved the total synthesis in 20 steps with a 13-step longest linear sequence [4] [6]. This approach exploited the high reactivity of Bts-protected amino acid chlorides for challenging peptide couplings and employed asymmetric Strecker synthesis for the preparation of the tetramethyltryptophan subunit [4].
Organocatalytic Approaches
The organocatalytic α-hydrazination methodology, developed by Lindel and colleagues, represents a modern approach utilizing proline-based tetrazole catalysts for stereochemical control [3]. This synthesis achieved completion in 21 total steps with a 15-step longest linear sequence and notably avoided the use of chiral auxiliaries [3]. The key transformation involves organocatalyzed α-hydrazination of a sterically congested aldehyde with excellent enantioselectivity [3].
Multicomponent Isonitrile-Based Reactions
Complementary isonitrile-based multicomponent reactions have been developed for the synthesis of diversified hemiasterlin analogues [7] [8]. These approaches utilize three-component Ugi-type reactions and have demonstrated effectiveness in generating structural analogues with retained cytotoxic activity [7].
The synthesis of E7974 involves several critical intermediates that serve as building blocks for the final assembly of the tripeptide structure [2] [4].
Isonitrile Intermediates
Isonitrile 11, derived from L-tert-leucine ethyl ester, serves as the N-terminal fragment in the first Ugi reaction [2]. Its preparation involves formamide formation through heating in ethyl formate, followed by triphosgene-mediated dehydration, achieving 91% yield over two steps [2]. A second key isonitrile intermediate, compound 17, is prepared through a five-step sequence from protected valine derivatives, yielding 65% overall [2].
Tetramethyltryptophan Fragments
The tetramethyltryptophan-containing aldehyde 12 represents a critical fragment in multiple synthetic approaches [2] [4]. This intermediate is prepared through a four-step sequence starting from methyl (1H-indol-3-yl)acetate, involving trimethylation, reduction with diisobutylaluminum hydride (DIBAL-H), and Ley-Griffith oxidation, providing 70% yield over four steps [2].
Various methodologies have been developed for accessing tetramethyltryptophan units. The asymmetric Strecker synthesis provides access to this fragment in five steps with 50% yield [4]. Alternative approaches involve tin tetrachloride-mediated ring opening of epoxynitriles or epoxysulfones by N-methylindole, followed by asymmetric Strecker reactions [9].
Dipeptide and Tripeptide Intermediates
The first Ugi reaction generates diastereomeric dipeptide intermediates 9a and 9b in 70% yield with a diastereomeric ratio of 1:1.3 [2]. These intermediates possess absolute stereochemistry confirmed by X-ray crystallography analysis [2].
The final tripeptide intermediates 15a and 15b result from the second Ugi reaction with 73% yield and 1:1.4 diastereomeric ratio [2]. The absolute stereochemistry of intermediate 15a corresponds to that of natural hemiasterlin, as confirmed by X-ray crystallographic analysis [2].
Amino Ester Components
The C-terminal unsaturated amino acid fragment, amino ester 14, is derived from N-Boc-N-methylvaline through established procedures [2]. This component provides the characteristic α,β-unsaturated carboxylic acid functionality present in the final structure.
Stereochemical control represents one of the most challenging aspects of E7974 synthesis due to the presence of multiple stereocenters and the tendency for low diastereoselectivity in key transformations [7] [2] [4].
Chiral Auxiliary Strategies
Evans oxazolidinone auxiliaries have been successfully employed for asymmetric induction in the synthesis of the tetramethyltryptophan subunit [5]. This approach provides excellent enantiomeric control but requires a highly linear synthetic route. Similarly, (R)-2-phenylglycinol has been utilized as a chiral auxiliary, offering effective stereochemical induction while enabling a shorter synthetic sequence compared to the Evans methodology [4].
Organocatalytic Approaches
Proline-based tetrazole catalysts have been developed for organocatalytic α-hydrazination, providing good stereochemical control without requiring chiral auxiliaries [3]. This methodology represents a significant advancement in achieving stereoselective transformations in complex molecular frameworks.
Asymmetric Strecker Synthesis
The asymmetric Strecker synthesis has proven effective for the enantiocontrolled preparation of tetramethyltryptophan derivatives [4] [9]. This methodology achieves excellent enantiomeric ratios and has been successfully scaled for preparative synthesis.
Challenges in Multicomponent Reactions
The Ugi four-component reactions employed in the most efficient synthetic route exhibit inherent limitations in diastereoselectivity [2]. Despite screening various chiral phosphoric acids (CPAs) to improve stereochemical outcomes, no significant enhancement in diastereoselectivity was observed [2]. This limitation necessitates separation of diastereomeric products and reduces overall synthetic efficiency.
Molecular Sieves and Additive Effects
The use of 3 Å molecular sieves has proven critical for achieving optimal reaction outcomes in Ugi chemistry [2]. Alternative drying agents result in undesired side reactions and reduced yields. Additionally, the incorporation of sodium trifluoroacetate as an additive significantly improves reaction efficiency by preventing intramolecular cyclization processes that compete with the desired multicomponent reaction [2].
E7974 exhibits complex polymorphic behavior with multiple crystalline forms identified through systematic studies [10] [11]. The compound exists in both unsolvated and host-guest solvated crystalline forms, each characterized by distinct physicochemical properties.
Unsolvated Crystalline Forms
Two primary unsolvated crystalline forms have been characterized: Form M1 (monoclinic) and Form O1 (orthorhombic) [10]. These forms represent distinct crystal packing arrangements that can be differentiated through powder X-ray diffraction (PXRD) analysis and exhibit different thermal behaviors as determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [10].
Host-Guest Solvated Forms
E7974 demonstrates remarkable ability to form host-guest solvated crystalline forms with various organic solvents [10]. Form M1 solvates include complexes with acetone and acetonitrile, while Form M2 exists exclusively as host-guest solvates with solvents such as 1,4-dioxane, ethyl acetate/n-heptane mixtures (50:50), acetone, and nitromethane [10]. Form O1 solvates incorporate solvents including toluene, water/ethanol mixtures (10:90), tert-butyl methyl ether (TBME), and nitrobenzene [10].
Crystallization Conditions and Solvent Effects
The formation of specific polymorphic forms depends critically on crystallization conditions, including solvent choice, temperature, concentration, and cooling rates [10]. Different solvent systems promote the formation of distinct crystalline forms, with polar solvents generally favoring solvated forms while non-polar conditions may promote unsolvated structures.
Thermal Behavior and Stability
The various crystalline forms exhibit distinct thermal profiles as characterized by DSC analysis [10]. Melting points, glass transition temperatures, and polymorphic transition temperatures vary between forms, with implications for pharmaceutical development and processing conditions. TGA analysis reveals different patterns of solvent loss and thermal decomposition for solvated versus unsolvated forms [10].
Comprehensive analytical characterization of E7974 requires multiple complementary techniques to fully elucidate its structural, physicochemical, and polymorphic properties [10] [12] [13].
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation and purity assessment [12] [14]. Both solution-state (1H and 13C NMR) and solid-state (13C CP/MAS NMR) techniques provide essential information about molecular structure, stereochemistry, and solid-state environments [10] [14]. The solid-state 13C NMR proves particularly valuable for distinguishing between polymorphic forms and understanding molecular mobility in the crystalline state [10].
Infrared (IR) spectroscopy provides complementary structural information, particularly regarding functional group identification and hydrogen bonding patterns in different crystalline forms [10]. Vibrational frequencies in the range of 4000-400 cm⁻¹ yield characteristic fingerprint patterns for each polymorphic form.
Crystallographic Analysis
Powder X-ray diffraction (PXRD) represents the gold standard for polymorphic form identification and characterization [10] [15]. Each crystalline form exhibits characteristic diffraction patterns that enable unambiguous identification and quantitative analysis of polymorphic mixtures. Single crystal X-ray crystallography provides definitive structural information, including absolute stereochemistry confirmation and detailed molecular conformations [2].
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide essential information about thermal transitions, stability, and solvent content [10] [16]. DSC reveals melting points, glass transitions, and polymorphic transformations, while TGA quantifies weight loss associated with solvent removal and thermal decomposition.
Mass Spectrometry and Chromatographic Methods
High-resolution mass spectrometry confirms molecular weight and provides fragmentation patterns for structural verification [13] [17]. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) modes are applicable depending on the analytical requirements.
High-performance liquid chromatography (HPLC) and HPLC-MS/MS methods enable purity analysis, impurity profiling, and quantitative determinations [18] [13] [17]. These techniques are essential for pharmaceutical development and quality control applications.
Hygroscopicity and Sorption Analysis
Hygroscopicity measurements and vapor sorption isotherms provide important information about moisture uptake behavior and stability under varying humidity conditions [10]. These analyses are particularly relevant for pharmaceutical formulation development and storage condition optimization.